molecular formula C24H19F3N4O2S B2471262 N-(2,5-diaza-2-methyl-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((3-(trifluoromethylthio)phenyl)amino)formamide CAS No. 1796888-34-0

N-(2,5-diaza-2-methyl-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((3-(trifluoromethylthio)phenyl)amino)formamide

Cat. No. B2471262
CAS RN: 1796888-34-0
M. Wt: 484.5
InChI Key: PLCDEYTXCMWNRX-UHFFFAOYSA-N
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Description

N-(2,5-diaza-2-methyl-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((3-(trifluoromethylthio)phenyl)amino)formamide is a useful research compound. Its molecular formula is C24H19F3N4O2S and its molecular weight is 484.5. The purity is usually 95%.
BenchChem offers high-quality N-(2,5-diaza-2-methyl-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((3-(trifluoromethylthio)phenyl)amino)formamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,5-diaza-2-methyl-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((3-(trifluoromethylthio)phenyl)amino)formamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Utilities and Biological Applications

Synthetic Approaches and Biological Effects : Research on related compounds, such as azines, acetamides, and formamides, highlights their importance in synthetic chemistry and potential biological effects. These compounds are utilized in the synthesis of various heterocyclic compounds, including benzimidazoles, quinoxalines, and benzo(1,5)diazepines, indicating a wide range of chemical reactivity and applications (Ibrahim, 2011). Additionally, studies on acetamide and formamide derivatives have updated our understanding of their toxicological profiles, suggesting that these chemicals continue to have commercial importance while adding significantly to our knowledge of their biological consequences (Kennedy, 2001).

Advanced Oxidation Processes

Degradation Studies and Environmental Impact : Investigations into the degradation of compounds like acetaminophen by advanced oxidation processes (AOPs) shed light on the environmental toxicology of related materials. These studies contribute to understanding the environmental impact and potential biotoxicity of by-products formed during the degradation processes, which may also be relevant for assessing the environmental implications of similar compounds (Qutob et al., 2022).

Radical Cyclizations in Organic Synthesis

Chemical Synthesis and Regiochemistry Control : The control of regiochemistry in radical cyclizations, as explored in the synthesis of physiologically active compounds, demonstrates the intricate chemical manipulations possible with advanced synthetic techniques. Such research underlines the potential for creating complex molecules with specific biological activities, which might parallel the synthetic challenges and opportunities presented by the compound (Ishibashi & Tamura, 2004).

properties

IUPAC Name

1-(1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl)-3-[3-(trifluoromethylsulfanyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19F3N4O2S/c1-31-19-13-6-5-12-18(19)20(15-8-3-2-4-9-15)29-21(22(31)32)30-23(33)28-16-10-7-11-17(14-16)34-24(25,26)27/h2-14,21H,1H3,(H2,28,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLCDEYTXCMWNRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=NC(C1=O)NC(=O)NC3=CC(=CC=C3)SC(F)(F)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-diaza-2-methyl-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((3-(trifluoromethylthio)phenyl)amino)formamide

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